molecular formula C7H13NO2 B153617 trans-4-Aminocyclohexanecarboxylic acid CAS No. 3685-25-4

trans-4-Aminocyclohexanecarboxylic acid

Cat. No.: B153617
CAS No.: 3685-25-4
M. Wt: 143.18 g/mol
InChI Key: DRNGLYHKYPNTEA-UHFFFAOYSA-N
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Description

trans-4-Aminocyclohexanecarboxylic acid: is a white crystalline solid that is stable at room temperature. It is weakly acidic and amine-based, capable of forming salts and complexes. This compound is slightly soluble in water and more soluble in organic solvents .

Biochemical Analysis

Biochemical Properties

4-Aminocyclohexanecarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides that mimic proteins. It serves as a building block in the development of cyclic peptides, which are crucial for understanding protein folding and stability . The compound interacts with various enzymes and proteins, including those involved in peptide bond formation. The nature of these interactions often involves the formation of stable peptide bonds, contributing to the structural integrity of the synthesized peptides .

Cellular Effects

The effects of 4-Aminocyclohexanecarboxylic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the stability and folding of proteins within cells, thereby impacting cellular homeostasis . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Aminocyclohexanecarboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as a rigid stretcher building block for cyclic peptides, facilitating the formation of peptide nanotubes with large diameters and hydrophobic pores . These interactions are crucial for the compound’s role in peptide synthesis and protein engineering. Furthermore, the compound can influence enzyme activity by either inhibiting or activating specific enzymes involved in metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminocyclohexanecarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, but its long-term effects on cellular function can vary . For example, prolonged exposure to the compound may lead to alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4-Aminocyclohexanecarboxylic acid in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

4-Aminocyclohexanecarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it may influence the synthesis and degradation of specific metabolites, thereby altering the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, 4-Aminocyclohexanecarboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions are crucial for the compound’s localization and accumulation in specific cellular compartments. The compound’s solubility in water and other solvents also plays a role in its transport and distribution .

Subcellular Localization

The subcellular localization of 4-Aminocyclohexanecarboxylic acid is an important aspect of its activity and function. The compound is often found in the cytoplasm, where it interacts with various biomolecules involved in peptide synthesis and protein folding . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its overall activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The stereospecific synthesis of trans-4-aminocyclohexanecarboxylic acid can be achieved through the hydrogenation of p-aminophenylacetic acid using a ruthenium catalyst at 85-95°C to yield a mixture of cis and trans isomers. The trans isomer can be isolated by further hydrogenation in an alkaline medium at 130-160°C using a Raney nickel catalyst . Another method involves the reaction of 4-aminobenzoic acid derivatives under basic conditions with a suitable catalyst and solvent, achieving a trans ratio of more than 75% .

Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of p-nitrophenylacetic acid on a Raney nickel catalyst. The resulting mixture of cis and trans isomers is then separated, and the trans isomer is isolated and purified .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives under appropriate conditions.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Hydrogenation: Using catalysts like ruthenium or Raney nickel under specific temperature and pressure conditions.

    Basic Conditions: Reactions involving bases such as sodium hydroxide or potassium hydroxide.

Major Products:

    Hydrogenation Products: Mixtures of cis and trans isomers of 4-aminocyclohexanecarboxylic acid.

    Substitution Products: Various derivatives depending on the substituent introduced.

Comparison with Similar Compounds

    cis-4-Aminocyclohexanecarboxylic acid: The cis isomer of the compound, which has different stereochemistry and potentially different biological activities.

    4-Aminobenzoic acid: A precursor in the synthesis of trans-4-aminocyclohexanecarboxylic acid.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of stereospecific pharmaceuticals and other fine chemicals .

Properties

IUPAC Name

4-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNGLYHKYPNTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30901273
Record name NoName_367
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1776-53-0, 3685-23-2, 3685-25-4
Record name 4-Aminocyclohexanecarboxylic acid
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Record name cis-4-Aminocyclohexanecarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-amino-, trans-
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Record name 3685-25-4
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Record name 3685-23-2
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Record name Cyclohexanecarboxylic acid, 4-amino
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Record name Cis-4-amino-1-cyclohexanecarboxylic acid
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Record name trans-4-Aminocyclohexanecarboxylic acid
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Synthesis routes and methods

Procedure details

p-Aminobenzoic acid is hydrogenated in the presence of a platinum catalyst to give a yield of 67% of theory of 4-aminocyclohexylcarboxylic acid; m.p. 256°-258° C. The reaction with phosphorus trichloride/phosphorous acid takes place in the manner described in Example 1 and gives the desired compound in a yield of 32% of theory; m.p. 235°-238° C. (decomp.); Mrel =0.27.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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